molecular formula C8H6ClFN2 B11907848 3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine

3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11907848
M. Wt: 184.60 g/mol
InChI Key: VLKIMBIDLZMHQD-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused bicyclic scaffold of imidazole and pyridine. Key substituents include:

  • Chloro at position 3 (electron-withdrawing, enhances electrophilic substitution resistance).
  • Fluoro at position 6 (electron-withdrawing, improves metabolic stability).
  • Methyl at position 2 (electron-donating, increases lipophilicity).
    This combination of substituents balances electronic effects and steric bulk, making it a candidate for pharmaceutical applications such as kinase inhibition or antimicrobial activity.

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

3-chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6ClFN2/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3

InChI Key

VLKIMBIDLZMHQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with 3-chloro-6-fluoropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C8_8H6_6ClFN2_2 and a molecular weight of approximately 184.60 g/mol. Its structure features a pyridine ring fused with an imidazole ring, which is significant for its biological properties. The presence of chlorine and fluorine atoms enhances its chemical reactivity and binding affinity to biological targets.

Biological Activities

3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine exhibits notable antimicrobial and anticancer properties. Research indicates that it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing various biological pathways. These interactions are crucial for its therapeutic potential.

Antimicrobial Properties

The compound has shown effectiveness against various microbial strains, making it a candidate for further research in the development of new antimicrobial agents. Its mechanism of action typically involves the disruption of microbial cellular processes, which can lead to cell death or inhibition of growth.

Anticancer Potential

Studies suggest that this compound may inhibit cancer cell proliferation through specific pathways. It has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic in anticancer drugs. The compound's structural modifications can further enhance its potency and selectivity against cancer cells .

Synthesis Techniques

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes continuous flow processes that improve efficiency and yield. This method allows for better control over reaction conditions, leading to higher purity products.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers found that the compound effectively inhibited the growth of various cancer cell lines in vitro. The study highlighted its ability to induce apoptosis through the activation of specific apoptotic pathways. Further in vivo studies are required to evaluate its efficacy and safety profiles.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. Results indicated significant inhibition of bacterial growth compared to standard antibiotics, suggesting potential as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Weight Key Properties
6-Chloro-2-methylimidazo[1,2-a]pyridine 6-Cl, 2-Me 152.58 Lower lipophilicity due to absence of 3-Cl/6-F; simpler synthesis.
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Cl, 3-F, 2-COOH ~230 (estimated) Higher solubility due to carboxylic acid; potential for ionic interactions.
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 3-Cl, 6-CF3 220.58 Enhanced lipophilicity and metabolic stability from CF3; higher steric bulk.
2-(4-Chlorophenyl)-6-chloroimidazo[1,2-a]pyridine-3-acetamide 2-(4-ClPh), 6-Cl, 3-acetamide 320.17 Bulky aryl group reduces membrane permeability; acetamide enables hydrogen bonding.
Target Compound 3-Cl, 6-F, 2-Me 184.61 Balanced lipophilicity and electronic effects; optimized for bioavailability.
Key Observations:
  • Positional Isomerism : The 3-Cl-6-F configuration (target) versus 6-Cl-3-F () alters electronic distribution, impacting reactivity and interaction profiles.
  • Functional Groups : Carboxylic acid () or acetamide () substituents improve solubility but may reduce blood-brain barrier penetration compared to the target’s methyl group.

Biological Activity

3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine (CFMIP) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with CFMIP, supported by data tables and relevant case studies.

Chemical Structure and Properties

CFMIP belongs to the imidazo[1,2-a]pyridine family, characterized by a fused pyridine and imidazole ring system. Its molecular formula is C8H6ClFN2C_8H_6ClFN_2 with a molecular weight of approximately 184.60 g/mol. The presence of chlorine and fluorine atoms in its structure enhances its chemical properties and biological activities.

Compound Name Molecular Formula Unique Features
This compoundC8H6ClFN2Contains both chlorine and fluorine
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidC9H7ClN2O2Carboxylic acid group
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineC8H5ClF3NTrifluoromethyl group

The biological activity of CFMIP is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : CFMIP inhibits enzymes involved in DNA replication and repair, contributing to its anticancer properties.
  • Protein Binding : The compound can bind to proteins, disrupting their function and exhibiting antimicrobial activity.
  • Cellular Pathways : CFMIP interferes with cellular pathways such as apoptosis and cell cycle regulation, which are crucial for cancer progression.

Antimicrobial Activity

CFMIP has shown promising results in antimicrobial studies. Its efficacy against various bacterial strains has been documented:

  • Gram-positive Bacteria : Exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative Bacteria : Demonstrates effectiveness against Escherichia coli and Pseudomonas aeruginosa.

A study highlighted that CFMIP's mechanism involves disrupting bacterial cell membranes, leading to cell death. The compound's structural features enhance its binding affinity to bacterial proteins, thereby increasing its antimicrobial potency .

Anticancer Activity

Research indicates that CFMIP possesses notable anticancer properties:

  • Cell Lines Tested : It has been evaluated against various cancer cell lines, including human promyelocytic leukemia (HL60), lung (A549), and breast (MCF-7) cancer cells.
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Study: Anticancer Efficacy

In a recent study involving HL60 cells, CFMIP demonstrated an IC50 value indicating potent cytotoxicity. The study employed flow cytometry to assess apoptosis levels, revealing that treatment with CFMIP led to significant increases in early and late apoptotic cells compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of CFMIP can be further understood through SAR studies:

  • Compounds with similar imidazo[1,2-a]pyridine structures have been explored for their therapeutic potential.
  • Modifications at various positions on the imidazo ring can enhance or diminish biological activity. For instance, substituents at the 6-position have been shown to significantly impact both antimicrobial and anticancer efficacy.

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